

"Methyl 4,6-dichloro-5-nitronicotinate" CAS number 89247-05-2

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Compound of Interest

Compound Name: *Methyl 4,6-dichloro-5-nitronicotinate*

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An In-depth Technical Guide to **Methyl 4,6-dichloro-5-nitronicotinate**

This document provides a comprehensive technical overview of **Methyl 4,6-dichloro-5-nitronicotinate** (CAS No. 89247-05-2), a highly functionalized heterocyclic compound. It is intended for researchers, medicinal chemists, and drug development professionals who are interested in leveraging advanced chemical building blocks for the synthesis of novel molecular entities. This guide delves into the compound's physicochemical properties, proposes a logical synthetic pathway, explores its reactivity and synthetic potential, and outlines best practices for its handling and use in a laboratory setting.

Introduction and Strategic Importance

Methyl 4,6-dichloro-5-nitronicotinate is a substituted pyridine derivative. Its structure is characterized by a pyridine ring functionalized with two chlorine atoms, a nitro group, and a methyl ester. This dense array of functional groups makes it a particularly valuable intermediate in organic synthesis. The chlorine atoms serve as excellent leaving groups for nucleophilic aromatic substitution (S_NAr) reactions, the nitro group can be readily reduced to an amine for further derivatization, and the ester moiety offers a handle for hydrolysis or amidation.

The strategic placement of these groups on the nicotinate scaffold allows for the regioselective synthesis of complex, poly-substituted pyridines—a core motif in numerous pharmacologically active compounds. While direct applications of this specific molecule are not extensively

documented in mainstream literature, its potential as a precursor for libraries of novel compounds in agrochemical and pharmaceutical research is significant[1].

Physicochemical and Spectroscopic Data

The fundamental properties of **Methyl 4,6-dichloro-5-nitronicotinate** are summarized below. This data is essential for its proper handling, reaction setup, and characterization.

Property	Value	Source
CAS Number	89247-05-2	[2][3]
Molecular Formula	C ₇ H ₄ Cl ₂ N ₂ O ₄	[3]
Molecular Weight	251.03 g/mol	[2]
Appearance	Typically a light yellow or off-white solid	Inferred from supplier data
Melting Point	65.0 to 69.0 °C	[2]
Boiling Point	344.7±42.0 °C (Predicted)	[2]
Density	1.6±0.1 g/cm ³ (Predicted)	[2]

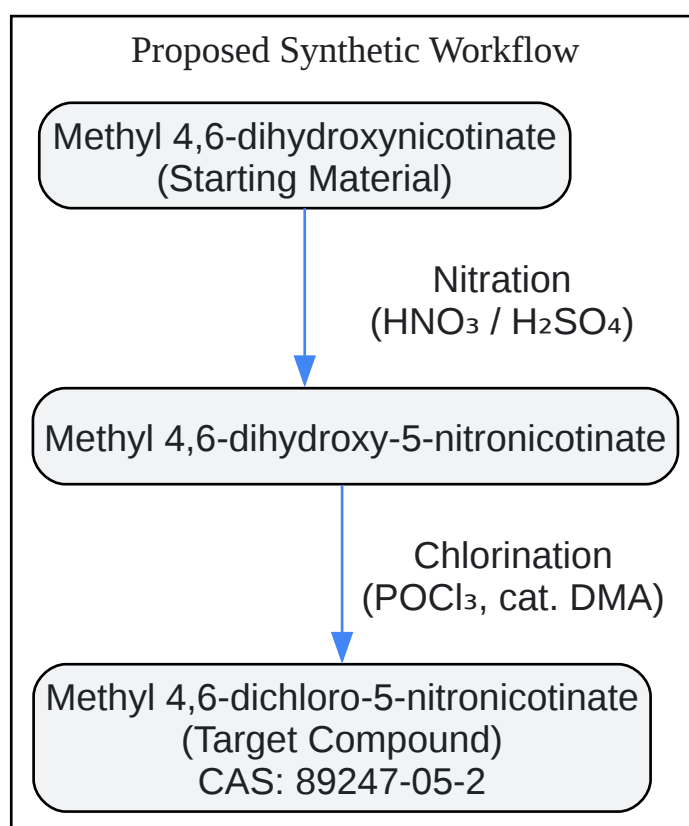
Anticipated Spectroscopic Data:

- ¹H NMR:** A single singlet is expected in the aromatic region (δ 8.5-9.0 ppm) corresponding to the proton at the C2 position of the pyridine ring. Another singlet would appear upfield (δ 3.9-4.1 ppm) for the methyl ester protons.
- ¹³C NMR:** Signals for six distinct aromatic carbons and one carbonyl carbon from the ester are expected. The carbons attached to the chlorine atoms (C4, C6) would be significantly deshielded.
- IR Spectroscopy:** Characteristic peaks would include strong absorbances for the C=O stretch of the ester (approx. 1720-1740 cm⁻¹), asymmetric and symmetric stretches for the NO₂ group (approx. 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹), and C-Cl stretches (approx. 600-800 cm⁻¹).

Synthesis and Mechanistic Considerations

While a specific, peer-reviewed synthesis for **Methyl 4,6-dichloro-5-nitronicotinate** is not readily available, a plausible and efficient synthetic route can be designed based on established pyridine chemistry. The proposed pathway leverages common starting materials and high-yielding transformations analogous to those seen in the synthesis of similar heterocyclic systems[4][5][6].

The causality behind this proposed workflow is rooted in the controlled, sequential functionalization of a pyridine core. Starting with a dihydroxy intermediate allows for a robust chlorination, and performing nitration prior to this step ensures the correct regiochemistry directed by the existing electron-withdrawing groups.



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Caption: Proposed synthetic pathway for **Methyl 4,6-dichloro-5-nitronicotinate**.

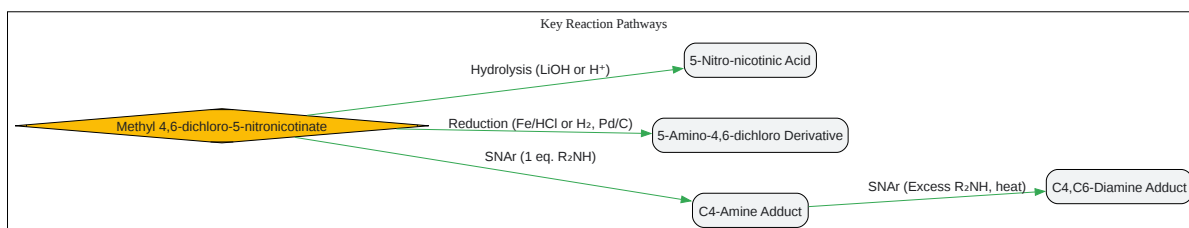
Step-by-Step Mechanistic Rationale:

- Nitration: The synthesis begins with Methyl 4,6-dihydroxynicotinate. The hydroxyl groups are activating and ortho-, para-directing. However, the pyridine nitrogen and the ester are deactivating. Nitration using a standard nitrating mixture (concentrated nitric and sulfuric acids) is expected to proceed at the C5 position, which is meta to the deactivating groups and activated by the hydroxyls. This step yields Methyl 4,6-dihydroxy-5-nitronicotinate.
- Chlorination: The dihydroxy intermediate is then subjected to chlorination. Phosphorus oxychloride (POCl_3) is the reagent of choice for converting hydroxyl groups on pyridine rings to chlorine atoms. This reaction often requires elevated temperatures and may be catalyzed by a tertiary amine like N,N-dimethylaniline (DMA) to improve reaction rates and yield[4]. The mechanism involves the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion. This transformation results in the final target compound.

Reactivity and Synthetic Utility

The synthetic value of **Methyl 4,6-dichloro-5-nitronicotinate** lies in the differential reactivity of its functional groups. The electron-deficient nature of the pyridine ring, exacerbated by the nitro and ester groups, makes the C4 and C6 positions highly susceptible to nucleophilic aromatic substitution ($\text{S}_{\text{N}}\text{Ar}$).

DFT calculations and experimental data on analogous systems, such as 4,6-dichloro-5-nitrobenzofuroxan, show that such structures readily react with nucleophiles, often with high regioselectivity[7][8]. The chlorine at C4 is generally more reactive than the one at C6 due to the influence of the adjacent electron-withdrawing nitro group.



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Caption: Potential synthetic transformations of the title compound.

- Nucleophilic Aromatic Substitution (SNAr): Reaction with amines, thiols, or alkoxides can selectively displace one or both chlorine atoms, providing a straightforward entry into diverse libraries of substituted pyridines.
- Nitro Group Reduction: The nitro group can be cleanly reduced to an amine using standard conditions (e.g., Fe/HCl, SnCl₂, or catalytic hydrogenation). This introduces a nucleophilic site and a handle for amide bond formation, diazotization, or other amine-based chemistries.
- Ester Hydrolysis/Amidation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted directly to an amide, further expanding the molecular diversity accessible from this intermediate.

This multi-faceted reactivity makes the compound an ideal starting point for generating molecules for high-throughput screening in drug discovery campaigns, targeting areas from oncology to infectious diseases[9][10].

Exemplary Experimental Protocol: Regioselective SNAr with Morpholine

This protocol describes a representative, self-validating experiment for the selective substitution of the C4 chlorine. The choice of a mild nucleophile and controlled temperature is key to achieving regioselectivity.

Objective: To synthesize Methyl 6-chloro-4-(morpholin-4-yl)-5-nitronicotinate.

Materials:

- **Methyl 4,6-dichloro-5-nitronicotinate** (1.0 eq)
- Morpholine (1.1 eq)
- Triethylamine (TEA) (1.5 eq)
- Acetonitrile (ACN), anhydrous
- Ethyl acetate (EtOAc)
- Hexanes
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine

Procedure:

- **Reaction Setup:** To a flame-dried round-bottom flask under an inert atmosphere (N_2 or Ar), add **Methyl 4,6-dichloro-5-nitronicotinate** (e.g., 251 mg, 1.0 mmol).
- **Solvent Addition:** Add anhydrous acetonitrile (10 mL) and stir until the solid is fully dissolved.
- **Base and Nucleophile Addition:** Add triethylamine (0.21 mL, 1.5 mmol) followed by the dropwise addition of morpholine (96 μL , 1.1 mmol) at room temperature.

- **Reaction Monitoring (Self-Validation):** Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc eluent system. The reaction is complete when the starting material spot is no longer visible (typically 2-4 hours).
- **Workup:** Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
- **Extraction:** Redissolve the residue in ethyl acetate (20 mL) and wash sequentially with saturated NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.

Safety and Handling

Methyl 4,6-dichloro-5-nitronicotinate is an irritant and should be handled with appropriate care in a well-ventilated area or chemical fume hood.[\[11\]](#)

Hazard Class	GHS Statement	Precautionary Codes	Source
Skin Irritation	H315: Causes skin irritation	P264, P280, P302+P352, P332+P313	[12]
Eye Irritation	H319: Causes serious eye irritation	P280, P305+P351+P338, P337+P313	[12]
Respiratory Irritation	H335: May cause respiratory irritation	P261, P271, P304+P340, P312	[12]
Acute Oral Toxicity	H302: Harmful if swallowed	P264, P270, P301+P312, P330	[11] [13]

Personal Protective Equipment (PPE):

- Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
- Eye Protection: Use safety glasses with side-shields or chemical goggles[11].
- Skin and Body Protection: Wear a lab coat.
- Respiratory Protection: Use a respirator if dusts are generated and ventilation is inadequate.

Storage and Disposal:

- Store in a tightly closed container in a dry, cool, and well-ventilated place[14]. Recommended storage temperature is often 2-8°C[11].
- Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

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